2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
描述
属性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-2-15-3-5-16(6-4-15)11-14-9-8(18-11)10(17)13-7-12-9/h7H,2-6H2,1H3,(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCLQSFOKNAVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone under acidic conditions to form the thiazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: 4-ethylpiperazine, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学研究应用
Antagonistic Properties
Research indicates that derivatives of thiazolo[4,5-d]pyrimidine compounds exhibit potent antagonistic activity against adenosine A2A receptors (A2AAR), which are implicated in various neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The compound has shown promise as a selective inverse agonist for these receptors, potentially aiding in the treatment of these conditions by modulating neuroinflammation and neuroprotection mechanisms .
Anticancer Activity
The compound's structural characteristics suggest that it may also exhibit anticancer properties. Thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their ability to inhibit tumor growth and prevent immunoescaping of tumor cells. This is particularly relevant in the context of designing new therapeutic agents that can target cancer cells effectively while minimizing side effects on healthy tissues .
Case Studies and Research Findings
-
Neurodegenerative Disorders
- A study highlighted the synthesis and evaluation of piperazine-containing thiazolo[5,4-d]pyrimidine derivatives as A2AAR antagonists. Among these derivatives, certain compounds demonstrated high binding affinity and inverse agonist potency, indicating potential for therapeutic use in neurodegenerative diseases .
- Cancer Therapeutics
作用机制
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. It acts as an inverse agonist at adenosine A2A receptors, which are involved in various physiological processes, including neurotransmission and immune response . By binding to these receptors, the compound can modulate the production of cyclic AMP (cAMP) and influence cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 2-(4-phenylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
- 2-(4-methylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
- 2-(4-benzylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Uniqueness
What sets 2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one apart from similar compounds is its specific substitution pattern, which imparts unique pharmacological properties. The ethyl group on the piperazine ring enhances its binding affinity and selectivity for adenosine A2A receptors, making it a promising candidate for therapeutic applications .
生物活性
2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic potential based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C11H12N4OS |
| Molecular Weight | 236.29 g/mol |
| CAS Number | 1255783-47-1 |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of thiazolo[4,5-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis pathway may include the formation of the thiazole ring followed by the introduction of piperazine moieties through nucleophilic substitution methods. The detailed synthetic routes can vary depending on the specific substituents and desired biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolo[4,5-d]pyrimidine exhibit notable antimicrobial properties. A study evaluated various thiazolo[4,5-d]pyrimidine derivatives against different bacterial strains and fungi. The results indicated that some compounds showed significant activity against Candida albicans, with varying degrees of effectiveness against Escherichia coli and Pseudomonas aeruginosa. However, they were largely inactive against Staphylococcus aureus .
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. For example:
- A series of thiazolo[4,5-d]pyrimidine derivatives were tested for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The most potent compounds exhibited IC50 values ranging from 45 to 97 nM against MCF-7 cells and 6 to 99 nM against HCT116 cells .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of Enzymatic Pathways: Some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation and survival.
- Interaction with Receptors: Binding affinity studies indicate potential interactions with adenosine receptors which are implicated in neurodegenerative diseases and cancer .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neurodegenerative Disorders: Research indicates that thiazolo[4,5-d]pyrimidine derivatives could serve as antagonists for A2A adenosine receptors, which may play a role in treating conditions like Parkinson's and Alzheimer's disease .
- Cancer Treatment: A study focusing on CDK2 inhibitors demonstrated that certain derivatives showed significant cytotoxicity in cancer cell lines while also inhibiting CDK2/cyclin A2 enzymatic activity .
常见问题
Basic: What synthetic methodologies are recommended for synthesizing 2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one, and how can purity be optimized?
Answer:
The synthesis typically involves a multi-step route starting with the construction of the thiazolo[4,5-d]pyrimidin-7-one core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or esters. Key steps include:
- Functionalization : Introducing the 4-ethylpiperazine moiety via nucleophilic substitution or palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) .
- Reagent Optimization : Use of triphosgene or thionyl chloride for cyclization to form the thiazolo ring .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor intermediates by thin-layer chromatography (TLC) .
Basic: Which spectroscopic and computational methods are critical for structural validation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethylpiperazine protons at δ 2.4–3.2 ppm and thiazole carbons at ~160–170 ppm) .
- X-ray Crystallography : Resolves 3D conformation, including piperazine ring puckering and thiazolo-pyrimidine planarity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 332.1234) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s kinase inhibitory activity?
Answer:
- Substituent Variation : Systematically modify the 4-ethylpiperazine group (e.g., replace with morpholine or thiomorpholine) and assess IC₅₀ against kinases like CDK2 or EGFR .
- Bioisosteric Replacement : Swap the thiazolo ring with triazolo or oxazolo groups to alter binding affinity .
- Molecular Dynamics (MD) Simulations : Analyze ligand-target binding stability (e.g., hydrogen bonding with kinase hinge regions) .
- In Vitro Profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Advanced: What experimental approaches address contradictions between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetic (PK) Studies : Measure bioavailability, half-life, and tissue distribution in rodent models. Poor solubility (logP >3) may require formulation with cyclodextrins or liposomes .
- Metabolite Identification : Use LC-MS/MS to detect hepatic oxidation of the ethylpiperazine group, which may reduce activity .
- Dose-Response Refinement : Adjust dosing regimens (e.g., QD vs. BID) to maintain therapeutic plasma concentrations .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) for kinase inhibition profiling .
- Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116 or MCF-7) .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to confirm mechanism of action .
Advanced: How can computational tools guide the optimization of metabolic stability?
Answer:
- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., piperazine N-deethylation) .
- ADMET Predictions : Software like Schrödinger’s QikProp to estimate clearance and plasma protein binding .
- Prodrug Design : Introduce ester or carbamate groups at metabolically labile sites to prolong half-life .
Basic: What analytical techniques are used to assess compound stability under storage conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >150°C for thiazolo derivatives) .
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via LC-MS .
- Long-Term Stability : Store at –20°C in amber vials under argon; monitor purity monthly by HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
